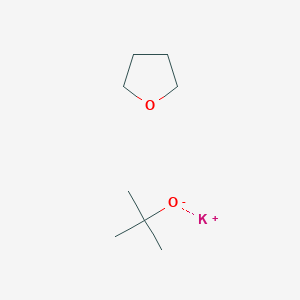
KOtBu THF
Übersicht
Beschreibung
Potassium tert-butoxide tetrahydrofuran complex, also known as potassium tert-butylate tetrahydrofuran complex, is a chemical compound with the formula (CH₃)₃COK·THF. This compound is a strong non-nucleophilic base and is widely used in organic synthesis. It is known for its ability to deprotonate carbon and other Bronsted acids, making it a valuable reagent in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium tert-butoxide tetrahydrofuran complex can be prepared by reacting anhydrous tert-butyl alcohol with potassium metal in a nitrogen atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The resulting solution is then concentrated to obtain the desired complex .
Industrial Production Methods
In industrial settings, potassium tert-butoxide is often produced by the reaction of potassium hydroxide with tert-butyl alcohol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting potassium tert-butoxide is then dissolved in tetrahydrofuran to form the complex .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium tert-butoxide tetrahydrofuran complex undergoes various types of chemical reactions, including:
Deprotonation Reactions: It is commonly used to deprotonate carbon acids, such as alkynes and ketones.
Substitution Reactions: It can act as a base in substitution reactions, facilitating the replacement of leaving groups with nucleophiles.
Elimination Reactions: It is often used in elimination reactions to form alkenes from alkyl halides.
Common Reagents and Conditions
Reagents: Common reagents used with potassium tert-butoxide tetrahydrofuran complex include alkyl halides, carbon acids, and various nucleophiles.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products
The major products formed from reactions involving potassium tert-butoxide tetrahydrofuran complex depend on the specific reaction type. For example:
Deprotonation Reactions: The major products are the corresponding conjugate bases of the carbon acids.
Substitution Reactions: The major products are the substituted compounds with the nucleophile replacing the leaving group.
Elimination Reactions: The major products are alkenes formed from the elimination of hydrogen halides.
Wissenschaftliche Forschungsanwendungen
Potassium tert-butoxide tetrahydrofuran complex has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of potassium tert-butoxide tetrahydrofuran complex involves its ability to act as a strong base. It deprotonates carbon acids and other Bronsted acids, forming the corresponding conjugate bases. The complex can also facilitate substitution and elimination reactions by acting as a base and promoting the removal of leaving groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tert-butoxide: Similar to potassium tert-butoxide, sodium tert-butoxide is also a strong non-nucleophilic base used in organic synthesis.
Lithium tert-butoxide: Another strong base, lithium tert-butoxide is used in similar applications as potassium tert-butoxide.
Uniqueness
Potassium tert-butoxide tetrahydrofuran complex is unique due to its high solubility in tetrahydrofuran and its ability to form stable complexes. This makes it particularly useful in reactions that require a strong base in a non-aqueous environment .
Eigenschaften
IUPAC Name |
potassium;2-methylpropan-2-olate;oxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDQJYCCQFDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].C1CCOC1.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















